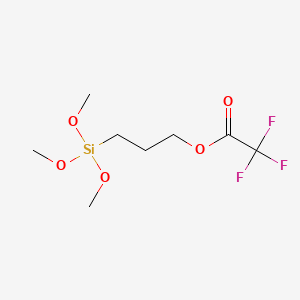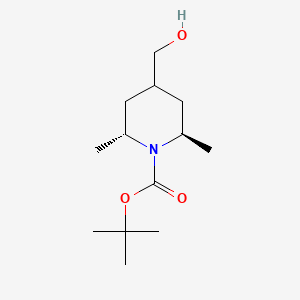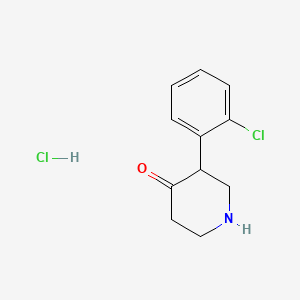
3-(2-Chlorophenyl)-4-piperidinone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-4-piperidinone Hydrochloride is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a piperidinone ring substituted with a 2-chlorophenyl group. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-4-piperidinone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-Chlorophenyl)-4-piperidinone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-4-piperidinol: A related compound with a hydroxyl group instead of a ketone.
3-(2-Chlorophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.
2-Chlorobenzoylpiperidine: A precursor in the synthesis of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the 2-chlorophenyl group and the piperidinone ring imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3-(2-chlorophenyl)piperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14;/h1-4,9,13H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMGSQRUFSIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425366-60-4 |
Source


|
| Record name | 4-Piperidinone, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425366-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
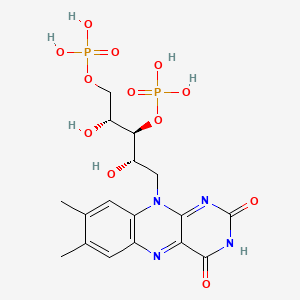
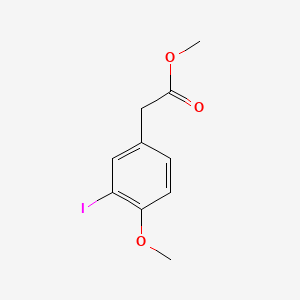

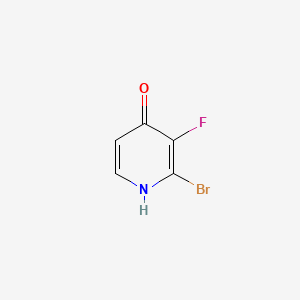
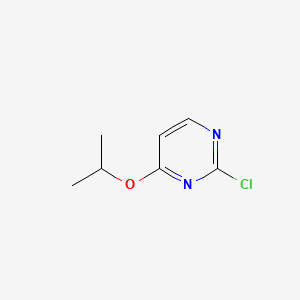


![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)
![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)
